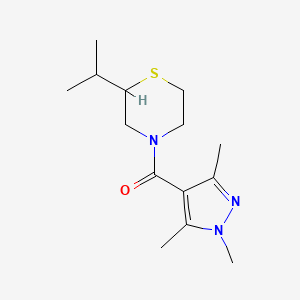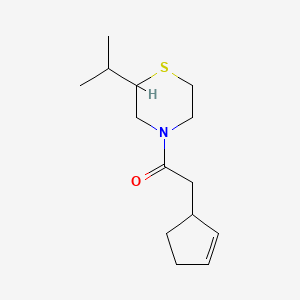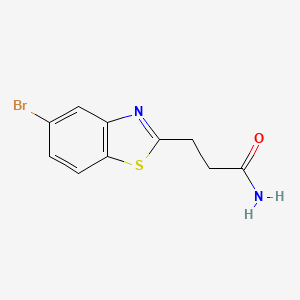
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting various enzymes such as cytochrome P450 and topoisomerase II. It has also been shown to interact with DNA, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole has been shown to have various biochemical and physiological effects. In medicine, it has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and cross the blood-brain barrier. In agriculture, it has been shown to have herbicidal and insecticidal properties. In material science, it has been shown to have potential use as a building block for the synthesis of novel materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is its potential use in various fields of science such as medicine, agriculture, and material science. However, one major limitation is the lack of understanding of its mechanism of action, which hinders its potential applications.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole. In medicine, further studies are needed to understand its mechanism of action and potential use as a drug delivery system. In agriculture, further studies are needed to understand its potential use as a herbicide and insecticide. In material science, further studies are needed to explore its potential use as a building block for the synthesis of novel materials. Additionally, further studies are needed to understand its potential toxicity and environmental impact.
In conclusion, 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. Further studies are needed to fully understand its mechanism of action, potential applications, and environmental impact.
Métodos De Síntesis
The synthesis of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole involves the reaction of 1-methyl-1,2,4-triazole-5-thiol with 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst such as sodium hydride. The reaction takes place under reflux conditions in an appropriate solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, it has been shown to have herbicidal and insecticidal properties. In material science, it has been studied for its potential use as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
1-methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-17-14(15-10-16-17)9-18-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,10,13H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNKJVFFOBUJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CSC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)






![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)

![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)



![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)